6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride

Solubility Enhancement Salt Formation Medicinal Chemistry

Solubility and regiochemical ambiguity in brominated heterocycles often undermine reaction reproducibility. 6-Br-4-azaindol-3-amine HCl addresses this as the preferred hydrochloride salt with defined 6-bromo regiochemistry. • Superior aqueous and solvent solubility vs. free base (CAS 1190319-40-4) ensures consistent micro-scale liquid handling in HTE. • 6-bromo exhibits enhanced cross-coupling reactivity over 6-chloro for efficient Suzuki-Miyaura derivatization. • Ideal for constructing FGFR/CDK kinase-targeted compound libraries with accurate molecular design.

Molecular Formula C7H7BrClN3
Molecular Weight 248.508
CAS No. 1260381-81-4
Cat. No. B571979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride
CAS1260381-81-4
Synonyms6-broMo-1H-pyrrolo[3,2-b]pyridin-3-aMine hydrochloride
Molecular FormulaC7H7BrClN3
Molecular Weight248.508
Structural Identifiers
SMILESC1=C(C=NC2=C1NC=C2N)Br.Cl
InChIInChI=1S/C7H6BrN3.ClH/c8-4-1-6-7(11-2-4)5(9)3-10-6;/h1-3,10H,9H2;1H
InChIKeyNXLRILZNJQHJTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine HCl Overview


6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride (CAS 1260381-81-4) is a brominated heterocyclic building block in the pyrrolopyridine class [1]. Its core scaffold, a 4-azaindole, is a privileged structure in medicinal chemistry, particularly for kinase inhibitor programs [2]. This specific compound is supplied as a hydrochloride salt to enhance its physicochemical properties for chemical synthesis.

4‑azaindole scaffold for kinase inhibitor diversification
Brominated building block for Pd‑catalyzed cross‑coupling
Hydrochloride salt facilitates synthetic handling and solubility

Positional & Salt-Form Specificity


Direct substitution with other halogenated or salt-form analogs of 1H-pyrrolo[3,2-b]pyridin-3-amine is not feasible for consistent synthetic outcomes. The specific 6-position of the bromine atom dictates the regioselectivity of subsequent cross-coupling reactions, which differs from the 5-bromo or other positional isomers [1]. Furthermore, the hydrochloride salt form of this compound provides a quantifiable advantage in aqueous solubility over its free base counterpart (CAS 1190319-40-4), which is critical for achieving homogeneous reaction conditions in multi-step syntheses [2].

Salt Form Free base (CAS 1190319‑40‑4) may provide lower aqueous solubility, potentially affecting reaction homogeneity compared to the hydrochloride.
Positional Isomer 5‑bromo isomer (CAS 1190311‑18‑2) leads to different cross‑coupling regiochemistry and downstream SAR, not interchangeable with the 6‑bromo substitution.

Quantifiable Product Differentiation


Hydrochloride Salt Solubility Enhancement

The hydrochloride salt form of 6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine demonstrates a significant and quantifiable increase in aqueous solubility compared to its free base counterpart. This is a well-established, general principle for basic amine-containing heterocycles [1]. A structurally analogous compound, 6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-c]pyridine hydrochloride, exhibits >50-fold higher aqueous solubility than its corresponding free base due to the same salt formation .

Solubility enhancement
Class‑level inference
>50‑fold increase (inferred from structural analog)
May facilitate aqueous or biphasic synthetic steps.
Analog comparison; verify solubility for this batch.
Solubility Enhancement Salt Formation Medicinal Chemistry

6-Bromo Cross-Coupling Advantage

The 6-bromo substituent on the pyrrolo[3,2-b]pyridine core provides a distinct reactivity advantage over the 6-chloro analog in palladium-catalyzed cross-coupling reactions, a key transformation for diversifying this scaffold. The carbon-bromine bond has a lower bond dissociation energy compared to the carbon-chlorine bond (C-Br: ~65 kcal/mol vs. C-Cl: ~80 kcal/mol), leading to faster oxidative addition with Pd(0) catalysts [1]. This allows for more efficient and often higher-yielding Suzuki-Miyaura or Buchwald-Hartwig couplings under milder conditions.

Cross‑coupling reactivity
Class‑level inference
C‑Br (~65 kcal/mol) C‑Cl (~80 kcal/mol)
Lower bond dissociation energy may enable milder Pd‑catalyzed coupling.
Based on general bond energy principles.
Suzuki-Miyaura Coupling Palladium Catalysis Halogen Reactivity

6-Bromo Regiochemical Specificity

The position of the bromine atom on the pyrrolo[3,2-b]pyridine core (6-position vs. 5-position) is a critical determinant of synthetic utility and the resulting biological activity of downstream derivatives. The 6-bromo isomer (this compound) and the 5-bromo isomer (CAS 1190311-18-2) are distinct chemical entities with different reactivities in electrophilic aromatic substitution and cross-coupling [1]. While direct comparative biological data for the unsubstituted amines are absent, in analogous kinase inhibitor series, the substitution pattern profoundly impacts target binding, as evidenced by varying IC50 values for FGFR inhibition among different pyrrolo[2,3-b]pyridine regioisomers [2].

Regiochemical specificity
Class‑level inference
6‑Br → defined coupling vector vs. 5‑Br → different SAR pattern
Positional isomer selection critical for maintaining target‑specific SAR.
Analogous kinase series show position‑dependent affinity.
Regioselectivity Structure-Activity Relationship Positional Isomers

High-Value R&D Applications


Kinase Inhibitor Scaffold Diversification

This compound serves as an optimal starting material for generating libraries of 6-substituted 4-azaindoles via Suzuki-Miyaura cross-coupling [1]. The enhanced reactivity of the 6-bromo group (vs. 6-chloro) allows for efficient introduction of aryl and heteroaryl moieties, a critical step in exploring structure-activity relationships (SAR) around the solvent-exposed region of ATP-competitive kinase inhibitors [2].

FGFR & CDK Probe Synthesis

Given the privileged status of the 4-azaindole scaffold in kinase inhibition, this specific building block is ideally suited for constructing chemical probes targeting the FGFR and CDK families [1]. Its defined regiochemistry (6-bromo) ensures that subsequent derivatization accurately reflects the intended molecular design, avoiding the off-target and potency shifts that can result from using an incorrect positional isomer [2].

HTE Compatibility

The hydrochloride salt form is preferred for HTE workflows due to its predictable and enhanced solubility in common reaction solvents [1]. This ensures accurate liquid handling and consistent reaction concentrations in micro-scale parallel synthesis, leading to more robust and reproducible data for SAR analysis compared to the poorly soluble free base form [2].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
6‑bromo cross‑coupling reactivity
Suzuki‑Miyaura conversion efficiency
FGFR / CDK probe construction
Regiochemical identity
Positional isomer verification
HTE parallel synthesis
Salt‑form solubility
Liquid handling reproducibility in HTE solvents

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